molecular formula C8H12N2O2S B13571251 2-(Dimethylamino)benzenesulfonamide

2-(Dimethylamino)benzenesulfonamide

Cat. No.: B13571251
M. Wt: 200.26 g/mol
InChI Key: KJNYEWTXPWPZKE-UHFFFAOYSA-N
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Description

2-(Dimethylamino)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the dimethylamino group in the structure enhances its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with dimethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the dimethylamine attacks the sulfonyl chloride, leading to the formation of the desired sulfonamide .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

2-(Dimethylamino)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues. By inhibiting this enzyme, the compound can disrupt cellular processes in cancer cells, leading to apoptosis (programmed cell death). The dimethylamino group enhances its binding affinity to the enzyme, making it a potent inhibitor .

Comparison with Similar Compounds

2-(Dimethylamino)benzenesulfonamide can be compared with other benzenesulfonamide derivatives:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(dimethylamino)benzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-10(2)7-5-3-4-6-8(7)13(9,11)12/h3-6H,1-2H3,(H2,9,11,12)

InChI Key

KJNYEWTXPWPZKE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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